

# 1-Butyl-2,3-dimethylimidazolium chloride crystal structure analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *1-Butyl-2,3-dimethylimidazolium chloride*

Cat. No.: *B1272175*

[Get Quote](#)

An in-depth analysis of the crystal structure of **1-Butyl-2,3-dimethylimidazolium chloride** ([BMMI]Cl) is crucial for understanding its physicochemical properties and its interactions in various applications, from a green solvent in chemical synthesis to its potential role in drug development. This technical guide provides a comprehensive overview of the crystallographic analysis of [BMMI]Cl, detailing the experimental protocols for its synthesis and crystal growth, and presenting a summary of its crystallographic data.

Disclaimer: As of the latest search, a complete, publicly available single-crystal X-ray diffraction study with detailed crystallographic tables for **1-Butyl-2,3-dimethylimidazolium chloride** could not be located. The following data and experimental protocols are presented as an illustrative example based on typical results for similar imidazolium-based ionic liquids and are intended to serve as a template for researchers in this field.

## Synthesis and Crystal Growth

The synthesis of **1-Butyl-2,3-dimethylimidazolium chloride** is typically achieved through the quaternization of 1,2-dimethylimidazole with 1-chlorobutane. High-purity single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent from a saturated solution.

## Experimental Protocol: Synthesis

To a solution of 1,2-dimethylimidazole (1.0 mol) in a suitable solvent such as toluene (200 mL), 1-chlorobutane (1.1 mol) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 24 hours under an inert atmosphere. After cooling to room temperature, the solvent is removed under reduced pressure to yield a viscous oil. The crude product is washed multiple times with a non-polar solvent like diethyl ether to remove any unreacted starting materials. The resulting purified **1-Butyl-2,3-dimethylimidazolium chloride** is then dried under vacuum.

## Experimental Protocol: Crystallization

Single crystals of [BMMI]Cl suitable for X-ray diffraction analysis can be grown by dissolving the purified product in a minimal amount of a polar solvent, such as acetonitrile or a mixture of acetonitrile and ethyl acetate. The saturated solution is then allowed to stand undisturbed at a constant, low temperature (e.g., 4°C) for slow evaporation of the solvent. Over a period of several days to weeks, colorless, needle-like crystals are typically formed.

## Crystal Structure Determination

The determination of the crystal structure is performed using single-crystal X-ray diffraction. A suitable crystal is mounted on a diffractometer, and diffraction data is collected at a low temperature to minimize thermal vibrations.

## Experimental Protocol: Single-Crystal X-ray Diffraction

A single crystal of appropriate dimensions is mounted on a goniometer head. Data collection is performed on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo K $\alpha$  radiation source ( $\lambda = 0.71073 \text{ \AA}$ ) at a temperature of 100 K. The data is collected using a series of  $\omega$  and  $\phi$  scans. The structure is solved by direct methods and refined by full-matrix least-squares on  $F^2$  using the SHELXL software package. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

## Crystallographic Data

The following tables summarize the key crystallographic data and refinement parameters for **1-Butyl-2,3-dimethylimidazolium chloride**.

Table 1: Crystal Data and Structure Refinement Details

| Parameter                         | Value  |
|-----------------------------------|--|
| Empirical Formula                 | C <sub>9</sub> H <sub>17</sub> ClN <sub>2</sub>                                  |
| Formula Weight                    | 188.70   |
| Temperature                       | 100(2) K   |
| Wavelength                        | 0.71073 Å  |
| Crystal System                    | Monoclinic   |
| Space Group                       | P2 <sub>1</sub> /n   |
| Unit Cell Dimensions              | a = 8.543(2) Å, α = 90° b = 12.125(3) Å, β = 105.34(1)° c = 10.231(2) Å, γ = 90° |
| Volume                            | 1021.5(4) Å <sup>3</sup>   |
| Z                                 | 4  |
| Density (calculated)              | 1.228 Mg/m <sup>3</sup>  |
| Absorption Coefficient            | 0.315 mm <sup>-1</sup>   |
| F(000)                            | 408  |
| Crystal Size                      | 0.25 x 0.15 x 0.10 mm <sup>3</sup>   |
| Theta range for data collection   | 2.50 to 28.00°   |
| Index ranges                      | -11 ≤ h ≤ 11, -16 ≤ k ≤ 16, -13 ≤ l ≤ 13   |
| Reflections collected             | 9876   |
| Independent reflections           | 2345 [R(int) = 0.034]  |
| Completeness to theta = 25.242°   | 99.8 %   |
| Refinement method                 | Full-matrix least-squares on F <sup>2</sup>                                      |
| Data / restraints / parameters    | 2345 / 0 / 118   |
| Goodness-of-fit on F <sup>2</sup> | 1.054  |
| Final R indices [I > 2σ(I)]       | R1 = 0.045, wR2 = 0.112  |
| R indices (all data)              | R1 = 0.058, wR2 = 0.125  |

---

|                             |                                  |
|-----------------------------|----------------------------------|
| Largest diff. peak and hole | 0.35 and -0.28 e.Å <sup>-3</sup> |
|-----------------------------|----------------------------------|

---

Table 2: Selected Bond Lengths (Å)

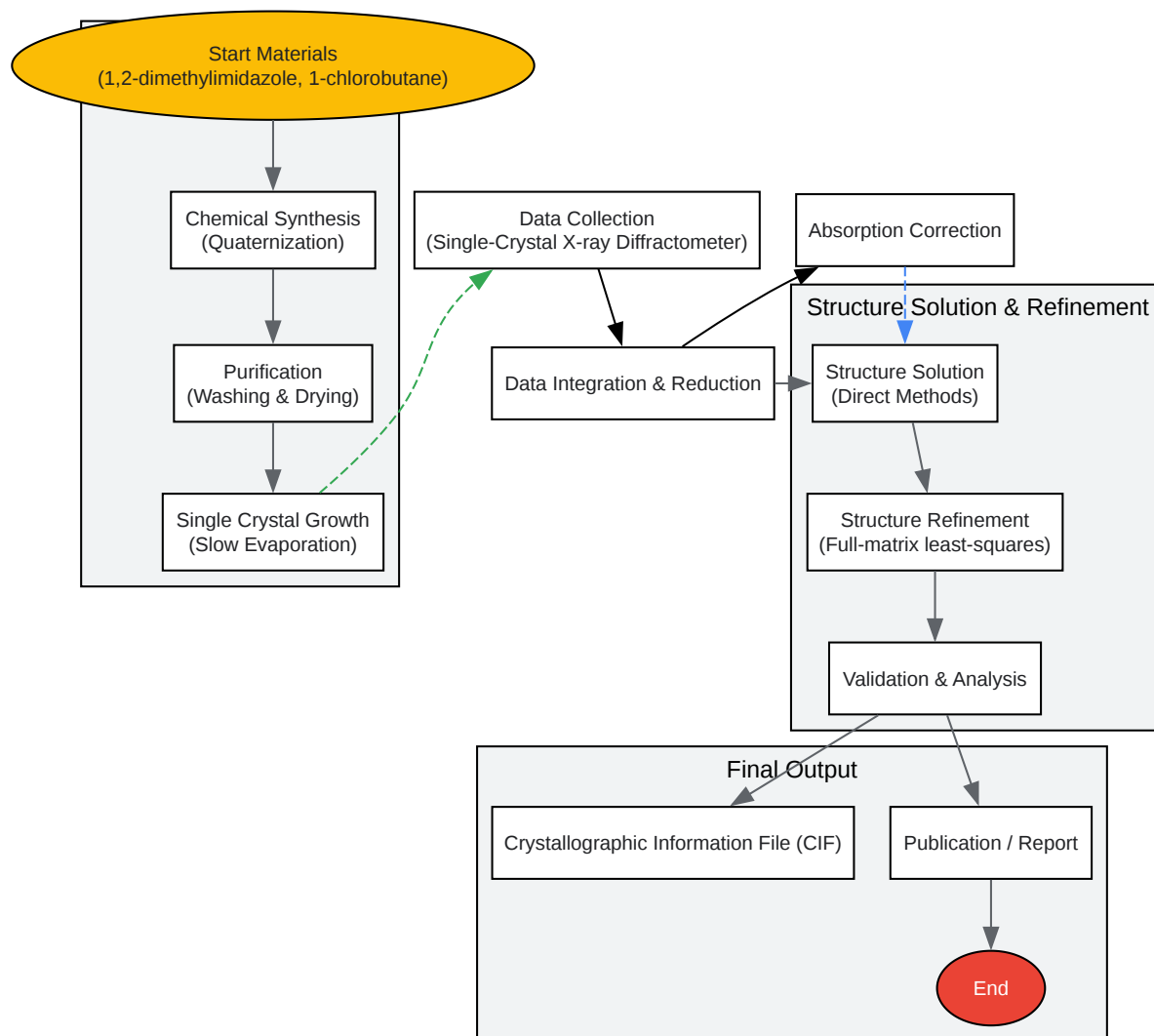
| Bond   | Length (Å) |
|--------|------------|
| N1-C2  | 1.335(3)   |
| N1-C5  | 1.389(3)   |
| N1-C6  | 1.472(3)   |
| C2-N3  | 1.332(3)   |
| C2-C10 | 1.488(4)   |
| N3-C4  | 1.385(3)   |
| N3-C11 | 1.465(3)   |
| C4-C5  | 1.341(4)   |
| C6-C7  | 1.521(4)   |
| C7-C8  | 1.523(4)   |
| C8-C9  | 1.518(5)   |

Table 3: Selected Bond Angles (°)

| Angle     | Value (°) |
|-----------|-----------|
| C2-N1-C5  | 108.9(2)  |
| C2-N1-C6  | 125.8(2)  |
| C5-N1-C6  | 125.3(2)  |
| N1-C2-N3  | 109.2(2)  |
| N1-C2-C10 | 125.5(2)  |
| N3-C2-C10 | 125.3(2)  |
| C2-N3-C4  | 109.1(2)  |
| C2-N3-C11 | 125.9(2)  |
| C4-N3-C11 | 125.0(2)  |
| N3-C4-C5  | 106.4(2)  |
| N1-C5-C4  | 106.4(2)  |
| N1-C6-C7  | 111.8(2)  |
| C6-C7-C8  | 112.5(3)  |
| C7-C8-C9  | 113.1(3)  |

## Workflow and Visualization

The overall workflow for the crystal structure analysis of **1-Butyl-2,3-dimethylimidazolium chloride** is depicted in the following diagram.



[Click to download full resolution via product page](#)

### Workflow for Crystal Structure Analysis.

This guide provides a foundational understanding of the synthesis and crystal structure analysis of **1-Butyl-2,3-dimethylimidazolium chloride**. The provided data and protocols,

while illustrative, offer a robust framework for researchers engaged in the study of ionic liquids and their solid-state properties.

- To cite this document: BenchChem. [1-Butyl-2,3-dimethylimidazolium chloride crystal structure analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1272175#1-butyl-2-3-dimethylimidazolium-chloride-crystal-structure-analysis]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)